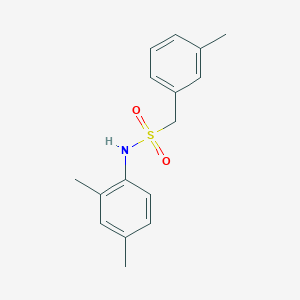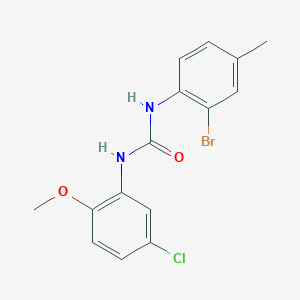
N-methyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide
説明
Synthesis Analysis The synthesis of N-substituted hydrazinecarbothioamides involves reactions with various chemical intermediates, leading to the formation of different heterocyclic compounds. For instance, reactions with 2-(bis(methylthio)methylene)malononitrile and ethyl 2-cyano-3,3-bis(methylthio)acrylate have been shown to afford diverse heterocyclic structures, indicating a versatile approach to synthesizing N-substituted hydrazinecarbothioamides (Aly et al., 2018).
Molecular Structure Analysis The structural analysis of N-methyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide derivatives is crucial for understanding their chemical properties. Crystal structure and Hirshfeld surface analysis have been employed to characterize the molecular structure, showing significant hydrogen bonding interactions stabilizing the crystal structure (Sivajeyanthi et al., 2017).
Chemical Reactions and Properties Chemical properties of N-substituted hydrazinecarbothioamides are influenced by their reactivity with various reagents. For example, reactions with tetracyanoethylene have been explored, leading to the efficient synthesis of 1,3-thiazole compounds, demonstrating the reactivity of these compounds towards creating complex heterocyclic structures (Hassan et al., 2019).
Physical Properties Analysis The physical properties, including solubility, melting points, and crystallinity of N-methyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide derivatives, are directly influenced by their molecular structure. Single-crystal X-ray diffraction analysis provides detailed insights into their solid-state structure, aiding in the understanding of their physical properties (Gangadharan et al., 2015).
Chemical Properties Analysis Investigations into the chemical properties of N-substituted hydrazinecarbothioamides, including their reactivity, stability, and interactions with other molecules, are vital for their application in various fields. Studies have explored their potential as anticonvulsants, highlighting the importance of understanding their chemical behavior (Tripathi & Kumar, 2013).
科学的研究の応用
Synthesis and Cytotoxicity Evaluation
Compounds incorporating N-methyl-2-(3-phenylpropanoyl)hydrazinecarbothioamide moiety have been synthesized and evaluated for their cytotoxicity against cancer cell lines. For instance, novel thiazoles and thiadiazoles were synthesized by reacting hydrazonoyl halides with methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide, showing promising antitumor activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. The 1,3,4-thiadiazole derivative exhibited significant inhibitory activity, suggesting the potential of these compounds in cancer therapy (Gomha, Ahmed, & Abdelhamid, 2015).
DNA/Protein Binding and Anticancer Activity
Another study focused on the synthesis of N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide (HBpyeTsc) and its copper(II)/nickel(II) complexes. These complexes demonstrated the ability to bind with calf thymus DNA and bovine serum albumin, exhibiting DNA cleavage activity and significant cytotoxicity against lung cancer cell lines, highlighting their potential as therapeutic agents (Muralisankar et al., 2016).
Antioxidant Activity
New compounds from the hydrazinecarbothioamide class, incorporating diarylsulfone and 2,4-difluorophenyl moieties, were synthesized and showed excellent antioxidant activity. This study indicates the potential of these compounds in oxidative stress-related conditions (Barbuceanu et al., 2014).
Fluorescent Probe Development
N-Phenyl-2-(2-hydroxynaphthalen-1-ylmethylene)hydrazinecarbothioamide was investigated as a fluorescent sensor for Fe(III) in aqueous solutions. This probe exhibited good selectivity for Fe(III), providing a new tool for the determination of iron in biological and environmental samples (Casanueva Marenco et al., 2012).
特性
IUPAC Name |
1-methyl-3-(3-phenylpropanoylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-12-11(16)14-13-10(15)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,15)(H2,12,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZMPKMNKUQPNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)CCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501182517 | |
| Record name | Benzenepropanoic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667435-86-1 | |
| Record name | Benzenepropanoic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2-[(methylamino)thioxomethyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501182517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-phenyl-4-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanoyl}piperazine](/img/structure/B4615191.png)

![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615220.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)


![ethyl 2-[({[3-cyano-4-(2-furyl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615242.png)
![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methylbenzamide](/img/structure/B4615265.png)
![4-chloro-N-[2-(4-chloro-2-methylphenoxy)ethyl]benzamide](/img/structure/B4615273.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)